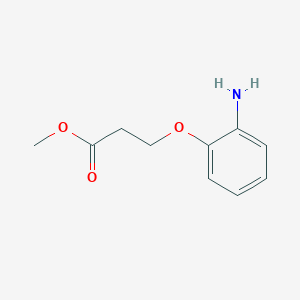

Methyl 3-(2-aminophenoxy)propanoate

Description

Methyl 3-(2-aminophenoxy)propanoate is an ester derivative featuring a 2-aminophenoxy group attached to a propanoate backbone. Compounds with aminophenyl or phenoxy substituents are frequently explored in pharmaceuticals and organic synthesis due to their reactivity and biological relevance .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(2-aminophenoxy)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7,11H2,1H3 |

InChI Key |

OYMZEACLXVGAAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminophenoxy)propanoate typically involves the reaction of 2-aminophenol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Methyl 3-(2-aminophenoxy)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-aminophenoxy)propanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminophenoxy)propanoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0)

- Structure: Incorporates a sulfanyl group and hydroxyl moiety on the propanoate chain, along with a 2-aminophenyl substituent.

- The hydroxyl group may improve solubility in polar solvents.

- Applications : Used in medicinal chemistry for scaffold diversification .

- Data: Molecular formula: C₁₆H₁₇NO₃S; Molecular weight: 303.38 g/mol .

Methyl 3-(3-hydroxyphenyl)propanoate (CAS 61389-68-2)

- Structure: Features a 3-hydroxyphenyl group instead of 2-aminophenoxy.

- Properties : Boiling point: 294.8±15.0 °C; Density: 1.1±0.1 g/cm³. The hydroxyl group confers acidity (pKa ~10) and hydrogen-bonding capability.

- Applications : Intermediate in synthesis of bioactive molecules .

Methyl 3-(4-aminophenyl)propanoate

Ester and Backbone Modifications

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)

- Structure : Benzofuran ring with hydroxy and methoxy groups.

- Source: Isolated from Ficus stenophylla roots.

Methyl 3-(2-O-β-D-glucopyranosyl-3,4,5,6-tetramethoxyphenyl)propanoate

Functional Group Additions

Methyl 3-(2-isocyanatophenyl)propanoate

- Structure : Isocyanate group at the 2-position.

- Synthesis : Prepared in 89% yield via acyl azide intermediates.

- Reactivity : The isocyanate group enables facile urea or carbamate formation, useful in polymer chemistry .

Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate

Biological Activity

Methyl 3-(2-aminophenoxy)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propanoate moiety linked to a 2-aminophenoxy group. Its chemical formula is C₁₁H₁₃N O₃, and it can be represented structurally as follows:

The presence of the amino group allows for hydrogen bonding interactions with biological targets, enhancing its bioactivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes and tissue degradation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of MMPs and cytokines | , |

| Analgesic | Modulation of pain pathways | |

| Antioxidant | Scavenging free radicals |

Analgesic Effects

The compound has also been investigated for its analgesic properties. It appears to modulate pain pathways by interacting with specific receptors, potentially leading to reduced pain perception in various models .

This compound's biological activity is largely attributed to its structural characteristics:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and biological activity.

- Enzyme Interaction : The compound shows potential in inhibiting enzymes involved in inflammatory responses, particularly MMPs, which are critical in cartilage degradation during conditions like osteoarthritis .

- Free Radical Scavenging : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Osteoarthritis : A study demonstrated that the compound significantly reduced MMP13 expression in IL-1β-stimulated chondrocytes, indicating its potential therapeutic role in osteoarthritis management .

- Pain Model Research : In animal models, this compound exhibited a notable reduction in pain-related behaviors, supporting its analgesic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.